molecular formula C16H14ClNO3S3 B2445497 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide CAS No. 2034346-62-6

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2445497
CAS No.: 2034346-62-6
M. Wt: 399.92
InChI Key: QNSXBCMUEWVNHC-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the sulfonamide group through sulfonation reactions. The chlorinated phenyl group can be introduced via electrophilic aromatic substitution reactions. The final step often involves coupling the intermediate products under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Shares the sulfonamide group and thiophene ring but lacks the chlorinated phenyl group.

    Chlorophenylthiophene: Contains the chlorinated phenyl group and thiophene ring but lacks the sulfonamide group.

Uniqueness

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S3/c17-15-5-6-16(23-15)24(20,21)18-9-14(19)12-3-1-11(2-4-12)13-7-8-22-10-13/h1-8,10,14,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSXBCMUEWVNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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